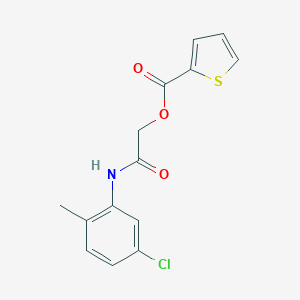
2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate, also known as CTET, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CTET is a synthetic compound that is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response, cell proliferation, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a protein complex that plays a key role in the inflammatory response. 2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells and inhibit the replication of certain viruses, such as HIV and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate is its versatility in scientific research. It can be used in a variety of assays and experiments to study its effects on different biological processes. However, one limitation of 2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate is its potential toxicity, which can limit its use in certain experiments and require careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for research on 2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an anti-cancer agent, particularly in the treatment of solid tumors. Additionally, further research is needed to fully understand the mechanism of action of 2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate and its potential applications in other areas of scientific research.
Synthesemethoden
2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate can be synthesized through a multi-step process that involves the reaction of 2-chloro-5-nitroaniline with 2-thiophenecarboxylic acid to form 2-(5-chloro-2-nitroanilino)-2-thiophenecarboxylate. This intermediate compound is then reduced using sodium dithionite to yield 2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate.
Wissenschaftliche Forschungsanwendungen
2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs.
Eigenschaften
Produktname |
2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate |
|---|---|
Molekularformel |
C14H12ClNO3S |
Molekulargewicht |
309.8 g/mol |
IUPAC-Name |
[2-(5-chloro-2-methylanilino)-2-oxoethyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C14H12ClNO3S/c1-9-4-5-10(15)7-11(9)16-13(17)8-19-14(18)12-3-2-6-20-12/h2-7H,8H2,1H3,(H,16,17) |
InChI-Schlüssel |
MLWXAEGZIOYXCP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)C2=CC=CS2 |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)






